molecular formula C13H16ClN B14878084 3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine

Cat. No.: B14878084
M. Wt: 221.72 g/mol
InChI Key: PDZHNWPDPKYEJY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine is an organic compound that belongs to the class of alkynes It is characterized by the presence of a 3-chlorophenyl group attached to a prop-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine typically involves the reaction of 3-chlorobenzyl chloride with N,N-diethylpropargylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide in dimethylformamide at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different functional groups.

    3-(3-chlorophenyl)-2-propyn-1-amine: A related compound with a similar backbone but lacking the diethylamino group.

Uniqueness

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-N,N-diethylprop-2-yn-1-amine

InChI

InChI=1S/C13H16ClN/c1-3-15(4-2)10-6-8-12-7-5-9-13(14)11-12/h5,7,9,11H,3-4,10H2,1-2H3

InChI Key

PDZHNWPDPKYEJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1=CC(=CC=C1)Cl

Origin of Product

United States

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